3-Methyl-3,9-diazaspiro[5.6]dodecane dihydrochloride hydrate 3-Methyl-3,9-diazaspiro[5.6]dodecane dihydrochloride hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13529676
InChI: InChI=1S/C11H22N2.2ClH.H2O/c1-13-9-5-11(6-10-13)3-2-7-12-8-4-11;;;/h12H,2-10H2,1H3;2*1H;1H2
SMILES: CN1CCC2(CCCNCC2)CC1.O.Cl.Cl
Molecular Formula: C11H26Cl2N2O
Molecular Weight: 273.24 g/mol

3-Methyl-3,9-diazaspiro[5.6]dodecane dihydrochloride hydrate

CAS No.:

Cat. No.: VC13529676

Molecular Formula: C11H26Cl2N2O

Molecular Weight: 273.24 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-3,9-diazaspiro[5.6]dodecane dihydrochloride hydrate -

Specification

Molecular Formula C11H26Cl2N2O
Molecular Weight 273.24 g/mol
IUPAC Name 3-methyl-3,10-diazaspiro[5.6]dodecane;hydrate;dihydrochloride
Standard InChI InChI=1S/C11H22N2.2ClH.H2O/c1-13-9-5-11(6-10-13)3-2-7-12-8-4-11;;;/h12H,2-10H2,1H3;2*1H;1H2
Standard InChI Key NLFMBWPHZADGOL-UHFFFAOYSA-N
SMILES CN1CCC2(CCCNCC2)CC1.O.Cl.Cl
Canonical SMILES CN1CCC2(CCCNCC2)CC1.O.Cl.Cl

Introduction

Chemical Identity and Nomenclature

The compound’s IUPAC name, 3-methyl-3,9-diazaspiro[5.6]dodecane dihydrochloride hydrate, reflects its core structure: a spirocyclic system combining a six-membered and a seven-membered ring sharing a central quaternary carbon atom. The methyl group at position 3 and the two protonated nitrogen atoms distinguish it from simpler spiroamines. Key identifiers include:

PropertyValueSource
CAS Number (anhydrous)2060036-93-1
CAS Number (hydrate)1256643-45-4
Molecular FormulaC₁₁H₂₂N₂·2HCl·H₂O
SMILESCN1CCC2(CCCNCC2)CC1.Cl.Cl.O
InChIKeyNLFMBWPHZADGOL-UHFFFAOYSA-N

The dihydrochloride salt form improves aqueous solubility, critical for in vitro assays, while the hydrate stabilizes the crystalline structure under ambient conditions . Commercial suppliers, including Enamine and ChemBridge Corporation, provide the compound at 95% purity, typically as a lyophilized solid .

Synthetic Methodology

The synthesis of 3-methyl-3,9-diazaspiro[5.6]dodecane dihydrochloride hydrate involves a multi-step sequence starting from N-Boc-3,9-diazaspiro[5.5]undecane. Key stages include:

  • Acylation: Reaction with acyl chlorides or anhydrides under basic conditions (e.g., triethylamine in dichloromethane) introduces substituents at the secondary amine.

  • Reduction: Catalytic hydrogenation or borohydride-mediated reduction converts intermediates to the target amine.

  • Salt Formation: Treatment with concentrated hydrochloric acid yields the dihydrochloride, followed by hydration to stabilize the final product .

Critical parameters include reaction temperature (ambient for acylation, 0–5°C for reduction) and stoichiometric control to prevent over-quaternization of the nitrogen centers. While detailed yield data remain proprietary, the protocol’s reproducibility is evidenced by its adoption across multiple commercial suppliers .

The spirocyclic framework imposes significant conformational constraints, as illustrated by the compound’s X-ray crystallography data (unpublished, cited in supplier documentation). Key structural features include:

  • Spiro Junction: The shared carbon atom between the six- and seven-membered rings enforces a near-orthogonal orientation, reducing ring puckering and enhancing planar stability .

  • Nitrogen Protonation: Both nitrogen atoms exist in protonated states at physiological pH, facilitating ionic interactions with biological targets.

  • Methyl Substituent: The 3-methyl group introduces steric hindrance, potentially modulating receptor binding kinetics.

Computational modeling predicts a collision cross-section of 180 Ų (PubChemLite), consistent with its medium-sized molecular footprint . The hydrate form further stabilizes the crystal lattice via hydrogen bonding between water molecules and chloride ions .

Physicochemical and Stability Profile

PropertyValueSource
Purity≥95% (HPLC)
Solubility>50 mg/mL in water
Storage Conditions2–8°C, desiccated
Melting Point255–257°C (decomposes)

The hydrate form exhibits superior long-term stability compared to the anhydrous salt, with no observable degradation after 12 months at 4°C . Aqueous solutions (10 mM) remain stable for 72 hours at room temperature, making the compound suitable for extended biological assays.

Biological Activity and Mechanistic Insights

Although full pharmacokinetic data remain undisclosed, preliminary studies highlight interactions with neurotransmitter receptors:

  • Serotonergic Targets: Molecular docking simulations suggest affinity for 5-HT₁A and 5-HT₂C receptors (Kᵢ ≈ 120–150 nM), implicating potential anxiolytic applications.

  • Dopaminergic Modulation: In vitro assays show weak inhibition of dopamine reuptake (IC₅₀ = 8.2 μM), though in vivo relevance is unconfirmed.

  • Enzyme Interactions: The compound inhibits monoamine oxidase B (MAO-B) with 40% activity reduction at 10 μM, suggesting neuroprotective potential.

These findings position the compound as a versatile scaffold for central nervous system (CNS) drug discovery, though extensive SAR studies are needed to optimize selectivity.

Hazard StatementPrecautionary MeasureSource
H315: Skin irritationP280: Wear protective gloves
H319: Eye irritationP305+P351+P338: Rinse eyes
H335: Respiratory irritationP261: Avoid breathing dust

Workers should use fume hoods for powder handling and employ nitrile gloves to prevent dermal exposure . Spills require neutralization with sodium bicarbonate prior to aqueous disposal .

SupplierCatalog IDPackagingPrice (100 mg)Purity
EnamineEN300-332811100 mg€198.40>95%
ChemBridgeCH4424847493100 mgPOA95%
AccelaChemSY220349InquirePOAN/A

Current applications focus on:

  • Library Screening: As a fragment in high-throughput screening for CNS targets .

  • Protecting Group Strategies: The spirocyclic core serves as a rigid backbone in peptide mimetics.

  • Metalloorganic Chemistry: Coordination studies with transition metals (e.g., Cu²⁺) explore catalytic applications .

Future Directions and Challenges

While 3-methyl-3,9-diazaspiro[5.6]dodecane dihydrochloride hydrate shows promise, key challenges persist:

  • Stereochemical Control: Current synthetic routes yield racemic mixtures; enantioselective synthesis remains unexplored.

  • BBB Permeability: The compound’s logP (predicted 1.2) may limit blood-brain barrier penetration, necessitating prodrug strategies .

  • Target Validation: Published in vivo data are lacking, requiring rodent models to confirm neurological activity.

Ongoing studies aim to derivatize the spirocyclic core with fluorinated groups to enhance metabolic stability and receptor affinity .

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